molecular formula C10H15Cl3Ti B13404881 Pentamethylcyclopentadienyltitanium trochloride

Pentamethylcyclopentadienyltitanium trochloride

Cat. No.: B13404881
M. Wt: 289.4 g/mol
InChI Key: HTFRSMMUHBBMOU-UHFFFAOYSA-K
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Description

Pentamethylcyclopentadienyltitanium trichloride (CAS RN: 12129-06-5) is an organometallic compound with the molecular formula C₁₀H₁₅Cl₃Ti and a molecular weight of 289.45 g/mol . It belongs to the class of cyclopentadienyl-metal halides, where a pentamethylcyclopentadienyl (Cp*) ligand is coordinated to a titanium(IV) center along with three chloride ligands. This compound is primarily utilized as a polymerization catalyst, particularly in olefin and alkyne polymerization reactions, due to its ability to stabilize reactive intermediates and modulate electron density at the metal center . Additionally, it serves as a precursor in the synthesis of titanium-based electronic chemicals and advanced organometallic complexes .

Safety considerations highlight its corrosive nature (Risk Phrase R34: Causes burns) and necessitate precautions such as using protective equipment (gloves, goggles) and adequate ventilation during handling .

Properties

Molecular Formula

C10H15Cl3Ti

Molecular Weight

289.4 g/mol

IUPAC Name

1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium(4+);trichloride

InChI

InChI=1S/C10H15.3ClH.Ti/c1-7-6-10(4,5)9(3)8(7)2;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3

InChI Key

HTFRSMMUHBBMOU-UHFFFAOYSA-K

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Ti+4]

Origin of Product

United States

Preparation Methods

Lithium Pentamethylcyclopentadienide Route (Most Common)

This classical and widely used method involves the reaction of lithium pentamethylcyclopentadienide with titanium tetrachloride (TiCl₄).

Stepwise procedure:

  • Deprotonation of Pentamethylcyclopentadiene:
    Pentamethylcyclopentadiene is deprotonated by butyllithium (BuLi) in tetrahydrofuran (THF) to form lithium pentamethylcyclopentadienide (LiCp*).
    $$
    \text{Me}5\text{C}5\text{H} + \text{BuLi} \rightarrow \text{Me}5\text{C}5\text{Li} + \text{BuH}
    $$

  • Reaction with Titanium Tetrachloride:
    The lithium salt is then reacted with TiCl₄ to yield pentamethylcyclopentadienyltitanium trichloride.
    $$
    \text{Me}5\text{C}5\text{Li} + \text{TiCl}4 \rightarrow \text{Me}5\text{C}5\text{TiCl}3 + \text{LiCl}
    $$

  • Isolation:
    The product precipitates as an orange solid and is isolated by filtration and washing.

This method is straightforward and typically yields 70-80% of the product.

Titanium Triisopropoxide Intermediate Route

An alternative and more controlled synthesis involves the formation of a titanium triisopropoxide intermediate, which is subsequently converted to the trichloride.

Key steps:

  • Formation of Titanium Triisopropoxide Complex:
    Titanium tetrachloride is reacted with three equivalents of titanium isopropoxide (Ti(OiPr)₄) to produce tris(isopropoxy)titanium chloride (ClTi(OiPr)₃).

  • Reaction with Lithium Pentamethylcyclopentadienide:
    The lithium pentamethylcyclopentadienide prepared as above is treated with ClTi(OiPr)₃ in THF and refluxed for 6-8 hours to form pentamethylcyclopentadienyl titanium triisopropoxide.

  • Solvent Exchange and Halogenation:
    THF is removed and replaced with an aliphatic hydrocarbon solvent (e.g., Isopar® E) to precipitate lithium chloride, which is filtered off. The filtrate containing the titanium triisopropoxide complex is then treated with silicon tetrachloride (SiCl₄), aluminum chloride (AlCl₃), or boron trichloride (BCl₃) at reflux to convert the triisopropoxide to pentamethylcyclopentadienyltitanium trichloride.

  • Isolation:
    The product is cooled and isolated by filtration, typically with yields of 70-80% based on pentamethylcyclopentadiene.

This method allows for better control over the intermediate species and can improve purity.

Mechanochemical and Alcoholysis Methods (Recent Developments)

Recent studies have explored mechanochemical synthesis and alcoholysis reactions to prepare related titanium complexes, which can be adapted for pentamethylcyclopentadienyltitanium trichloride derivatives.

  • Mechanochemical Synthesis:
    Grinding titanium halides with lithium cyclopentadienide salts and alkoxides can yield titanium alkoxide halide complexes. However, pure pentamethylcyclopentadienyltitanium trichloride synthesis via this method is less documented and may require further optimization.

  • Alcoholysis in THF:
    Titanium halides can be reacted with alcohols in the presence of bases to form titanium alkoxide complexes, which can be subsequently converted to chlorides. This method offers mild conditions and good yields for related compounds but is less common for pentamethylcyclopentadienyltitanium trichloride specifically.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Solvent(s) Reaction Conditions Yield (%) Notes
Lithium Pentamethylcyclopentadienide + TiCl₄ Pentamethylcyclopentadiene, BuLi, TiCl₄ THF Room temp to reflux 70-80 Classical, straightforward, widely used
Titanium Triisopropoxide Intermediate TiCl₄, Ti(OiPr)₄, BuLi, SiCl₄/AlCl₃/BCl₃ THF, Isopar® E Reflux for 6-8 h 70-80 Controlled intermediate, high purity
Mechanochemical / Alcoholysis TiCl₄, LiCp*, alcohols, base THF, toluene Room temp to 16 h ~90 (related complexes) Emerging methods, less common for this compound

Chemical Reactions Analysis

Types of Reactions

Pentamethylcyclopentadienyltitanium trichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which pentamethylcyclopentadienyltitanium trichloride exerts its catalytic effects involves the coordination of the titanium center with the reactants. This coordination facilitates the activation of the reactants, lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved include the formation of intermediate complexes that stabilize transition states, thereby enhancing the reaction rate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of pentamethylcyclopentadienyltitanium trichloride to other group IV and V transition metal cyclopentadienyl halides are summarized below. Key differentiating factors include metal center identity , halide count , and catalytic applications .

Structural and Molecular Comparisons

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features
Pentamethylcyclopentadienyltitanium trichloride 12129-06-5 C₁₀H₁₅Cl₃Ti 289.45 Titanium(IV) center; three chloride ligands; high activity in polymerization
Pentamethylcyclopentadienylzirconium trichloride 75181-07-6 C₁₀H₁₅Cl₃Zr 348.12 Zirconium(IV) center; larger atomic radius; used in olefin oligomerization
Pentamethylcyclopentadienylhafnium trichloride 75181-08-7 C₁₀H₁₅Cl₃Hf 413.69 Hafnium(IV) center; higher density; limited catalytic applications
Pentamethylcyclopentadienyltantalum tetrachloride 71414-47-6 C₁₀H₁₅Cl₄Ta 438.09 Tantalum(V) center; four chloride ligands; stronger Lewis acidity

Functional and Catalytic Differences

Titanium vs. Zirconium Analogs :

  • Titanium trichloride exhibits higher electrophilicity due to its smaller atomic radius, making it more effective in ethylene polymerization. Zirconium analogs, while structurally similar, show reduced activity in chain propagation but excel in stereoselective oligomerization .
  • Example: Titanium derivatives are preferred in Ziegler-Natta catalysts for polypropylene synthesis, whereas zirconium complexes are used in specialty copolymer production .

Hafnium and Tantalum Derivatives :

  • Hafnium trichloride’s higher molecular weight (413.69 g/mol) and electron density result in lower solubility in common organic solvents, limiting its utility in homogeneous catalysis .
  • Tantalum tetrachloride’s additional chloride ligand enhances its Lewis acidity, enabling applications in C–H activation and ring-opening metathesis polymerization (ROMP) .

Chloride Ligand Influence :

  • The number of chloride ligands directly impacts reactivity. Titanium trichloride’s three chlorides allow for facile ligand substitution, while tantalum tetrachloride’s four chlorides create a more electron-deficient metal center, favoring oxidative addition reactions .

Biological Activity

Pentamethylcyclopentadienyltitanium trichloride (Cp*TiCl₃) is an organotitanium compound notable for its catalytic properties in polymerization reactions and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₀H₁₅Cl₃Ti
  • Molecular Weight : 289.47 g/mol
  • Appearance : Orange to red crystalline solid
  • Melting Point : 200°C (decomposes)

The compound adopts a piano stool geometry, which is characteristic of many metallocenes, enhancing its reactivity and interaction with biological systems.

Mechanism of Biological Activity

Pentamethylcyclopentadienyltitanium trichloride has been studied primarily for its catalytic properties in synthetic organic chemistry. However, emerging research suggests it may also possess biological activity, particularly in the following areas:

  • Antitumor Activity : Similar to other metal complexes, Cp*TiCl₃ may exhibit cytotoxic effects on various cancer cell lines. Studies indicate that titanium complexes can induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Catalytic Activity in Biological Systems : The compound's ability to catalyze reactions could lead to the development of novel therapeutic agents that target specific biological pathways. Its interaction with biomolecules may facilitate the design of drugs that enhance or inhibit certain cellular functions.

Antitumor Potential

  • Cell Line Studies :
    • Research has demonstrated that titanium complexes can affect cell viability in cancer cell lines. For example, studies on various metal complexes have shown significant cytotoxicity against breast adenocarcinoma (MCF-7) and other tumor cell lines .
    • A comparative study indicated that titanium-based compounds could outperform traditional chemotherapeutics in terms of efficacy against resistant cancer cell lines .
  • Mechanistic Insights :
    • Investigations into the mechanisms of action revealed that titanium complexes might induce apoptosis through ROS-mediated pathways. This involves the disruption of mitochondrial membrane potential and subsequent activation of apoptotic cascades .

Polymerization Catalysis

While not directly related to biological activity, the catalytic properties of pentamethylcyclopentadienyltitanium trichloride in polymerization reactions provide insights into its reactivity profile. Its ability to facilitate the polymerization of alkenes suggests potential applications in biomedical materials development, where biocompatibility and mechanical properties are critical .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityInduces apoptosis in cancer cells via ROS generation ,
Catalytic PropertiesCatalyzes polymerization reactions ,
Mechanistic InsightsInvolves mitochondrial dysfunction and apoptotic pathways ,

Q & A

Q. What are the standard synthetic routes for preparing pentamethylcyclopentadienyltitanium trichloride, and how can purity be optimized?

The synthesis of cyclopentadienyl-metal complexes typically involves ligand substitution or metathesis reactions. For pentamethylcyclopentadienyl derivatives, pre-functionalized ligands (e.g., pentamethylcyclopentadiene) are reacted with titanium precursors under inert conditions. Purity optimization requires rigorous purification steps, such as recrystallization or sublimation, and monitoring via techniques like thin-layer chromatography (TLC) to confirm reaction completion . Derivatives listed in product databases (e.g., pentamethylcyclopentadienylzirconium trichloride) suggest analogous synthetic pathways for titanium analogs .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing pentamethylcyclopentadienyltitanium trichloride?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying ligand coordination and symmetry. X-ray diffraction (XRD) provides definitive structural confirmation, particularly for assessing bond lengths and angles in the titanium coordination sphere. For air-sensitive compounds, glovebox-compatible attenuated total reflectance (ATR) IR spectroscopy can monitor ligand vibrations. Comparative analysis with related pentaalkylcyclopentadienyl derivatives (e.g., zirconium analogs) validates methodological consistency .

Q. How should researchers handle stability and storage challenges for this compound?

Pentamethylcyclopentadienyltitanium trichloride is thermally stable under recommended storage conditions but decomposes upon exposure to moisture or strong oxidizers. Store under inert gas (argon/nitrogen) at sub-ambient temperatures (–20°C). Reactivity with atmospheric oxygen necessitates Schlenk-line or glovebox techniques for manipulation. Hazardous decomposition products (e.g., hydrogen chloride) require fume-hood usage .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) can elucidate the electronic structure and reactivity of pentamethylcyclopentadienyltitanium trichloride?

Density functional theory (DFT) simulations can model the titanium center’s oxidation state, ligand-field effects, and orbital interactions. Comparative studies with analogous complexes (e.g., tetramethylphosphonium chloride derivatives) help validate computational parameters. Focus on frontier molecular orbitals to predict catalytic or redox behavior, aligning with theoretical frameworks that link electronic structure to experimental outcomes .

Q. How can contradictory literature data on the compound’s catalytic performance be resolved?

Systematic reviews of catalytic studies should isolate variables such as solvent polarity, temperature, and substrate scope. Reproduce experiments under standardized conditions (e.g., anhydrous toluene, 60°C) and employ control reactions to identify side pathways. Meta-analyses of kinetic data (e.g., turnover frequencies) can reconcile discrepancies, emphasizing peer-reviewed methodologies over unreplicated claims .

Q. What methodological strategies are recommended for assessing toxicity in the absence of acute toxicity data?

Use in vitro assays (e.g., cell viability tests with human serum proteins) to preliminarily evaluate cytotoxicity. Structure-activity relationships (SAR) with less toxic analogs (e.g., trimethylpentamethylcyclopentadienyltitanium derivatives) provide comparative insights. Collaborate with toxicology databases to fill data gaps, referencing safety protocols from similarly reactive organometallics .

Q. How can researchers design experiments to study the compound’s role in catalytic C–H activation?

Develop kinetic profiles using deuterium-labeling experiments to probe mechanistic pathways (e.g., radical vs. concerted mechanisms). Pair with operando spectroscopy (e.g., UV-vis or EPR) to monitor intermediate species. Theoretical modeling (DFT/MD) can predict active sites and transition states, while isotopic tracing (¹³C/²H) validates hypothesized pathways .

Methodological Guidelines

  • Data Collection : Use standardized protocols for spectroscopic and chromatographic analysis to ensure reproducibility. Reference safety data sheets (SDS) for handling precautions .
  • Theoretical Integration : Align experimental design with conceptual frameworks (e.g., ligand-field theory) to contextualize findings .
  • Peer Review : Pre-publish methodologies in open-access platforms to solicit feedback and reduce replication barriers .

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